molecular formula C17H19FN2O B5483449 5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-(cyclobutylmethyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B5483449
M. Wt: 286.34 g/mol
InChI Key: APNAAQLIZRFMCZ-UHFFFAOYSA-N
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Description

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo [1,2-a]pyridines has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo [1,2-a]pyridines from readily available starting materials .


Molecular Structure Analysis

A crystal-structure prediction study with up to four independent molecules in all 230 space groups was undertaken for pyridine with a dispersion-corrected density functional theory method .


Chemical Reactions Analysis

Imidazo [1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

Density functional theory based calculations have been carried out to systematically investigate the structural and optoelectronic properties of pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers .

Future Directions

The synthesis of imidazo [1,2-a]pyridines has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo [1,2-a]pyridines from readily available starting materials. This area continues to be a focus of research due to the wide range of applications in medicinal chemistry .

Properties

IUPAC Name

5-(cyclobutylmethyl)-3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-14-6-2-5-13(9-14)17-15-11-20(10-12-3-1-4-12)8-7-16(15)21-19-17/h2,5-6,9,12H,1,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNAAQLIZRFMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2CCC3=C(C2)C(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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